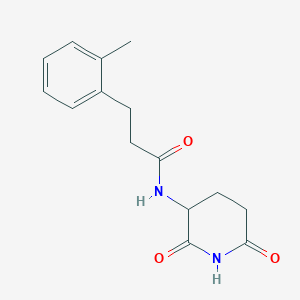
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide, also known as DOP or DOPA, is a synthetic compound that has shown promising results in scientific research. It is a member of the piperidine family of compounds and has been studied for its potential therapeutic applications.
Mecanismo De Acción
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide works by modulating the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has also been shown to modulate the activity of nuclear factor kappa B (NF-κB), which is a protein that plays a role in inflammation and cell survival.
Biochemical and Physiological Effects
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and improve cognitive function. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has also been shown to have a protective effect on neurons, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in lab experiments is that it may not accurately reflect the effects of the compound in vivo.
Direcciones Futuras
There are a number of future directions for research on N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide. One area of research is the potential use of N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in the treatment of cancer. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has been shown to have anti-cancer properties, and further research is needed to determine its potential as a cancer treatment. Another area of research is the potential use of N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in the treatment of neurodegenerative diseases. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has been shown to have a protective effect on neurons, and further research is needed to determine its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to determine the safety and efficacy of N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in humans. Clinical trials are needed to determine the optimal dosage and potential side effects of the compound.
Métodos De Síntesis
The synthesis of N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide involves the reaction of 2,6-dioxopiperidine-3-carboxylic acid with 2-methylphenylpropanoyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-4-2-3-5-11(10)6-8-13(18)16-12-7-9-14(19)17-15(12)20/h2-5,12H,6-9H2,1H3,(H,16,18)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLODMDXOSUWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

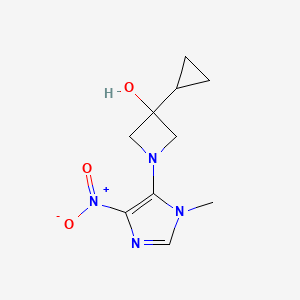
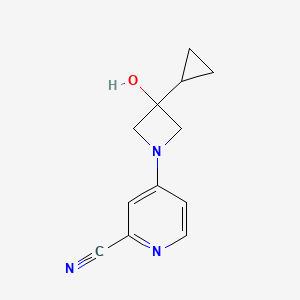
![N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7581830.png)
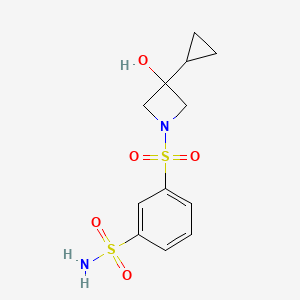
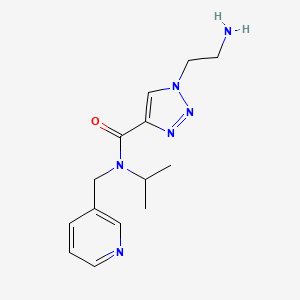
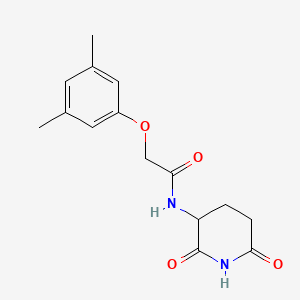
![1-[2-[(2-Methylpyrimidin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581859.png)

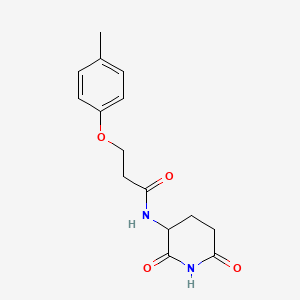
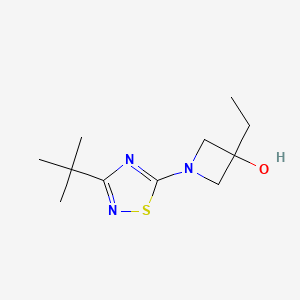

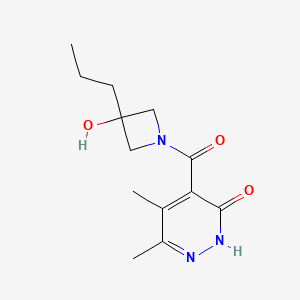
![3-Ethyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581896.png)
![2-[4-[3-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]triazol-1-yl]ethanamine](/img/structure/B7581907.png)